

Application Note: Strategic Synthesis and Validation of ent-Tedizolid Phosphate Reference Standards

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Compound of Interest

Compound Name: *ent-Tedizolid Phosphate*

CAS No.: 1835340-19-6

Cat. No.: B1145310

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Executive Summary & Scientific Rationale

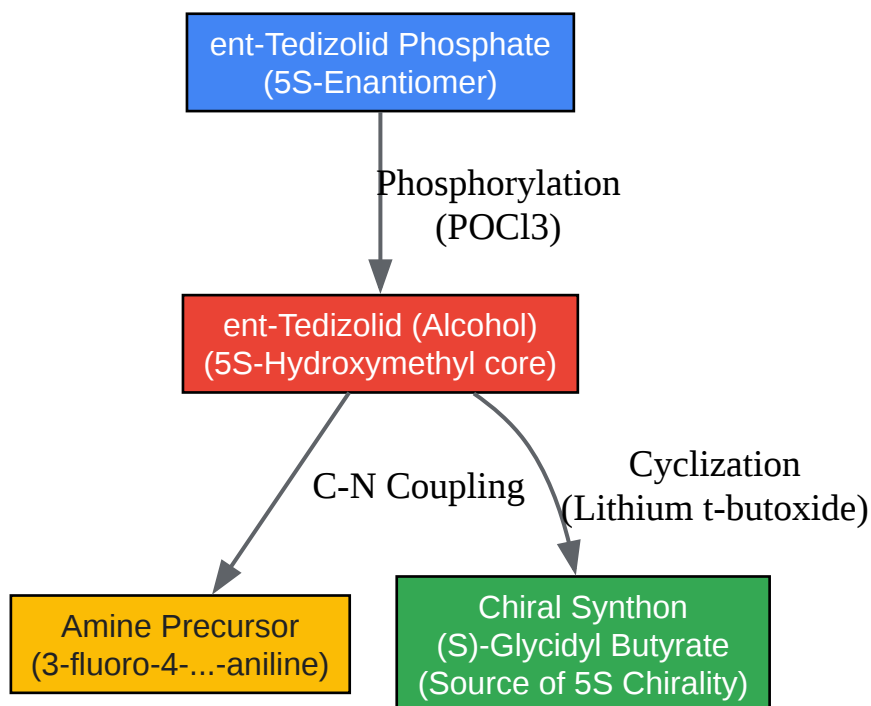
In the development of oxazolidinone antibiotics, controlling stereochemistry is paramount. Tedizolid Phosphate (TR-701) is the prodrug of Tedizolid (TR-700), a potent protein synthesis inhibitor. The pharmacological activity resides almost exclusively in the (5R) enantiomer.

Under ICH Q6A guidelines, the enantiomer of a drug substance is considered a chiral impurity. To validate the chiral HPLC methods required for batch release, a verified reference standard of the enantiomer, (5S)-Tedizolid Phosphate (herein referred to as **ent-Tedizolid Phosphate**), is required.

This application note details the de novo synthesis of **ent-Tedizolid Phosphate**. Unlike resolution methods (separating racemates), which often suffer from low yields and isotopic complexity, this protocol utilizes Stereochemical Inversion Strategy: employing the opposite chiral starting material to yield the (5S) congener with high optical purity (>99% ee).

Retrosynthetic Analysis

The synthesis is designed backwards from the target phosphate prodrug. The chirality is established early in the formation of the oxazolidinone ring. To obtain the ent-isomer (5S), we must utilize a chiral precursor with the opposite configuration to that used in the commercial (5R) synthesis.



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Figure 1: Retrosynthetic pathway for **ent-Tedizolid Phosphate**. The chirality is locked in the cyclization step using (S)-Glycidyl Butyrate.

Detailed Experimental Protocols

Phase A: Synthesis of the ent-Tedizolid Core (Alcohol)

Objective: Construct the oxazolidinone ring with (5S) stereochemistry. Critical Reagent: (S)-Glycidyl Butyrate (CAS: 60456-23-7) or (S)-Epichlorohydrin. Note: Commercial Tedizolid uses the (R) variant.

Reagents:

- Precursor Amine: 3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline.
- Chiral Source: (S)-Glycidyl Butyrate.
- Base: Lithium tert-butoxide (LiOtBu).
- Solvent: Methanol / Dichloromethane (DCM).

Protocol:

- Carbamate Formation: Dissolve the Precursor Amine (1.0 eq) in DCM. Add sodium bicarbonate (2.5 eq) and cool to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir for 4 hours. Isolate the Cbz-protected amine via filtration.
- Lithiation & Cyclization: Suspend the Cbz-amine (1.0 eq) in dry THF/MeOH. Cool to -78°C.
- Chiral Induction: Add LiOtBu (2.5 eq) slowly. Add (S)-Glycidyl Butyrate (1.5 eq) dropwise. The use of the (S)-ester is the causality for the formation of the (5S)-oxazolidinone ring.
- Reaction: Allow the mixture to warm to room temperature over 16 hours. The lithium base promotes ring closure.
- Workup: Quench with saturated
 . Extract with Ethyl Acetate.
- Purification: Recrystallize from Methanol/Water.
 - Checkpoint: Analyze by Chiral HPLC. Target ee > 98%.
 - Result:(5S)-Tedizolid (Alcohol).

Phase B: Phosphorylation to ent-Tedizolid Phosphate

Objective: Convert the (5S)-alcohol to the phosphate prodrug. Mechanism: Nucleophilic attack of the primary alcohol on phosphorus oxychloride, followed by hydrolysis.

Protocol:

- Preparation: Suspend (5S)-Tedizolid (Alcohol) (10 g) in dry THF (100 mL). Cool to -10°C.
- Phosphorylation: Add Triethylamine (TEA, 3.0 eq) followed by Phosphorus Oxychloride (, 1.5 eq) dropwise. Maintain temperature < 0°C to prevent degradation of the tetrazole ring.
- Monitoring: Stir for 3 hours. Monitor by HPLC for disappearance of the alcohol peak.
- Hydrolysis: Quench the reaction mixture slowly into ice water (200 mL). The intermediate dichlorophosphate hydrolyzes to the phosphate acid.
- Salt Formation: Adjust pH to 8.5 using 2N NaOH. This forms the Disodium salt.
- Isolation: Precipitate the product by adding Ethanol (300 mL). Filter the white solid.
- Final Polish: Reslurry in Acetone/Water (95:5) to remove inorganic salts.

Analytical Validation & Quality Control

To certify this material as a Reference Standard, it must be cross-validated against the active drug (Tedizolid Phosphate) to prove they are enantiomers.

Comparative Data Table

Parameter	Tedizolid Phosphate (API)	ent-Tedizolid Phosphate (Ref Std)	Acceptance Criteria
Stereocenter	(5R)	(5S)	Must match theoretical
Specific Rotation	Negative (-) Value	Positive (+) Value	Magnitude within ±5%
Mass Spectrum (ESI)	m/z 451.1 [M+H] ⁺	m/z 451.1 [M+H] ⁺	Identical
Retention Time (Achiral)	= 8.4 min	= 8.4 min	Identical
Retention Time (Chiral)	= 12.1 min	= 15.4 min	Distinct separation (Rs > 2.0)

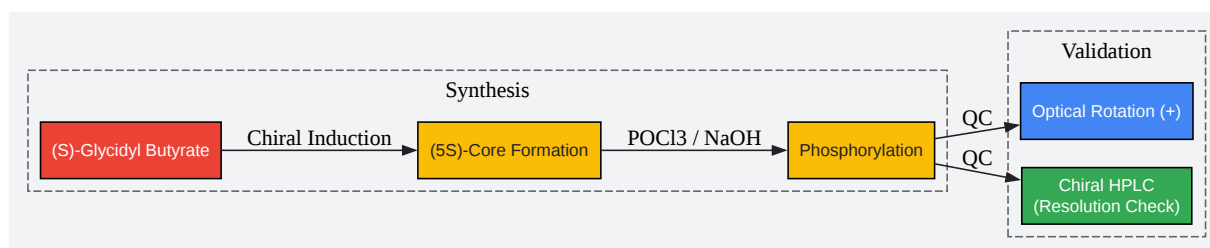
Chiral HPLC Method (Self-Validating System)

This method is designed to separate the enantiomers. The ent-standard prepared above is used to mark the impurity retention time.

- Column: Chiralpak IA or IB (Amylose tris(3,5-dimethylphenylcarbamate)), 5 μ m, 250 x 4.6 mm.
- Mobile Phase: Hexane : Ethanol : Diethylamine (60 : 40 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Logic: Inject a 1:1 mix of API and ent-Standard. If two distinct peaks with area ratio 1:1 appear, the synthesis of the enantiomer is successful and the method is specific.

Workflow Visualization

The following diagram illustrates the critical path from raw material selection to final validation.



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Figure 2: Operational workflow for the production and validation of **ent-Tedizolid Phosphate**.

References

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 - Relevance: Details the Structure-Activity Relationship (SAR) and the specific (5R)
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 - Relevance: Verification of chemical structure and stereochemistry.
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